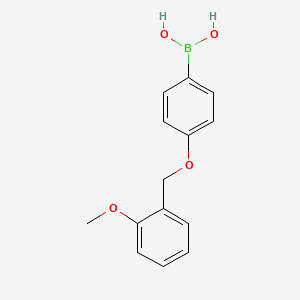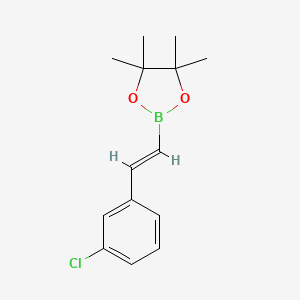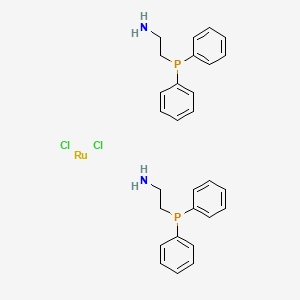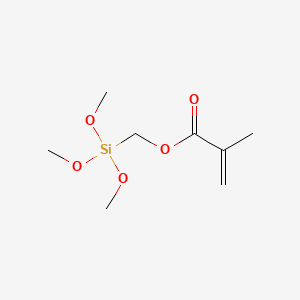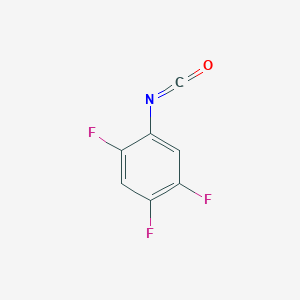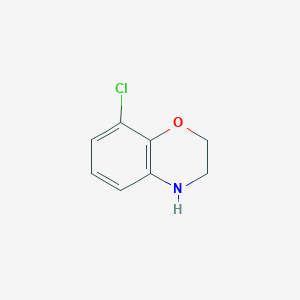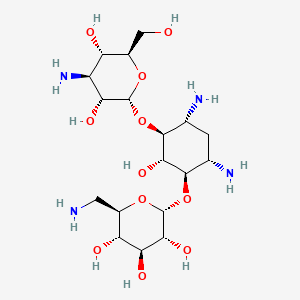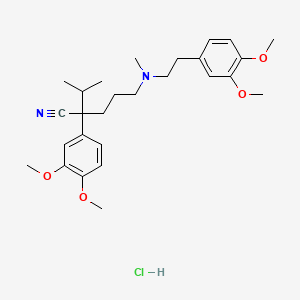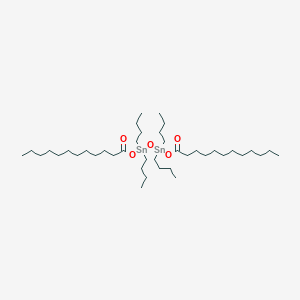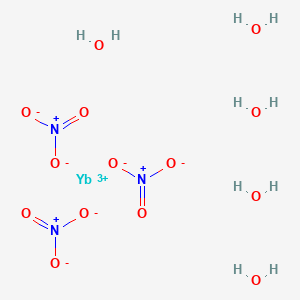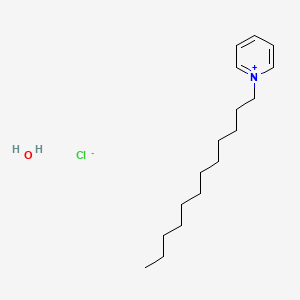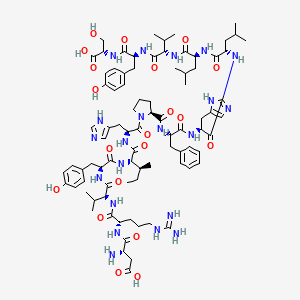
Angiotensinógeno
Descripción general
Descripción
Hypertensinogen, also known as angiotensinogen, is a glycoprotein produced primarily by the liver. It plays a crucial role in the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance in the body. Hypertensinogen is the precursor to angiotensin, a peptide that causes blood vessels to constrict, leading to an increase in blood pressure .
Aplicaciones Científicas De Investigación
Hypertensinogen has several scientific research applications, including:
Chemistry:
- Used as a substrate in studies investigating the kinetics and mechanisms of renin and angiotensin-converting enzyme.
Biology:
- Plays a role in understanding the regulation of blood pressure and fluid balance.
- Used in studies exploring the genetic regulation of hypertensinogen expression and its impact on hypertension .
Medicine:
- Targeted in the development of antihypertensive drugs.
- Investigated for its role in conditions such as pre-eclampsia and heart failure .
Industry:
Mecanismo De Acción
Target of Action
Hypertensinogen, also known as Angiotensinogen (1-14) porcine, primarily targets the Renin-Angiotensin-Aldosterone System (RAAS), a crucial system in the regulation of blood pressure and fluid balance . The primary targets within this system are the enzyme renin and the angiotensin-converting enzyme (ACE) .
Biochemical Pathways
The biochemical pathway primarily affected by Hypertensinogen is the RAAS. The conversion of Hypertensinogen to angiotensin II represents a critical step in this pathway . Angiotensin II, the most potent active product of the RAAS, has several downstream effects, including vasoconstriction and the promotion of aldosterone secretion .
Pharmacokinetics
It is known that hypertensinogen is primarily produced in the liver and undergoes enzymatic cleavage in response to changes in blood pressure . More research is needed to fully understand the ADME properties of Hypertensinogen and their impact on its bioavailability.
Action Environment
The action, efficacy, and stability of Hypertensinogen can be influenced by various environmental factors. For instance, changes in blood pressure can trigger the expression of Hypertensinogen in the liver and its subsequent conversion into angiotensin II . Additionally, factors such as diet, lifestyle, and the presence of certain medications can potentially influence the activity of the RAAS and, consequently, the action of Hypertensinogen .
Análisis Bioquímico
Biochemical Properties
Hypertensinogen is primarily produced by the liver . When the RAAS undergoes activation, the renin is secreted from the juxtaglomerular apparatus of the kidney and cleaves the circulating Hypertensinogen to form angiotensin I (Ang I) . Ang I is then easily activated to Ang II by angiotensin-converting enzyme (ACE), which is predominantly expressed on the surface of endothelial cells .
Cellular Effects
The RAAS, and by extension Hypertensinogen, contributes to the pathophysiology of hypertension and cardiovascular/renal diseases . Both systemically and locally produced angiotensin II (Ang II) bind to Ang II type 1 receptor (AT1R) and elicit strong biological functions . Chronic activation of the RAAS promotes critical structural changes in every component of the cardiovascular system, including the heart, the large and small vessels .
Molecular Mechanism
The molecular mechanism of Hypertensinogen involves its conversion to Ang I by renin, and subsequently to Ang II by ACE . Ang II binds to AT1R and AT2R, eliciting various biological functions . The signal transductions of AT1R and AT2R are regulated by not only Ang II but also its receptor-associated proteins such as AT1R-associated protein and AT2R-interacting protein .
Temporal Effects in Laboratory Settings
The RAAS, which Hypertensinogen is a part of, is known to have long-term effects on the cardiovascular system .
Dosage Effects in Animal Models
Animal models of hypertension have been used to study the effects of the RAAS .
Metabolic Pathways
Hypertensinogen is involved in the RAAS metabolic pathway . It is cleaved by renin to form Ang I, which is then converted to Ang II by ACE . This pathway plays a crucial role in the regulation of blood pressure and volume homeostasis .
Transport and Distribution
It is known that the RAAS components, including Hypertensinogen, are widely expressed in various human tissues .
Subcellular Localization
It is known that the components of the RAAS, including Hypertensinogen, are involved in various cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hypertensinogen can be synthesized through recombinant DNA technology. The gene encoding hypertensinogen is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express hypertensinogen, which is then purified using chromatography techniques .
Industrial Production Methods: In industrial settings, hypertensinogen is produced using large-scale bioreactors. The process involves the fermentation of genetically modified microorganisms that express hypertensinogen. The protein is then extracted and purified through a series of filtration and chromatography steps to ensure high purity and activity .
Análisis De Reacciones Químicas
Types of Reactions: Hypertensinogen undergoes enzymatic cleavage reactions. The primary reaction involves the cleavage of hypertensinogen by the enzyme renin to produce angiotensin I. Angiotensin I is further cleaved by angiotensin-converting enzyme to form angiotensin II, a potent vasoconstrictor .
Common Reagents and Conditions:
Renin: Cleaves hypertensinogen to produce angiotensin I.
Angiotensin-Converting Enzyme: Converts angiotensin I to angiotensin II.
Major Products:
Angiotensin I: A decapeptide produced from the cleavage of hypertensinogen by renin.
Angiotensin II: An octapeptide formed from the conversion of angiotensin I by angiotensin-converting enzyme.
Comparación Con Compuestos Similares
Angiotensin I: A decapeptide produced from hypertensinogen.
Angiotensin II: An octapeptide formed from angiotensin I.
Renin: An enzyme that cleaves hypertensinogen to produce angiotensin I.
Angiotensin-Converting Enzyme: Converts angiotensin I to angiotensin II
Uniqueness: Hypertensinogen is unique in its role as the precursor to angiotensin peptides, which are critical regulators of blood pressure and fluid balance. Unlike other components of the renin-angiotensin-aldosterone system, hypertensinogen is a glycoprotein produced by the liver and serves as the initial substrate for the production of angiotensin peptides .
Propiedades
IUPAC Name |
(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H123N21O20/c1-11-48(10)70(105-78(119)62(35-51-23-27-55(109)28-24-51)100-80(121)68(46(6)7)103-72(113)57(19-15-29-91-85(87)88)94-71(112)56(86)38-67(110)111)82(123)101-64(37-53-40-90-43-93-53)83(124)106-30-16-20-66(106)79(120)98-60(33-49-17-13-12-14-18-49)74(115)97-63(36-52-39-89-42-92-52)76(117)95-58(31-44(2)3)73(114)96-59(32-45(4)5)77(118)104-69(47(8)9)81(122)99-61(34-50-21-25-54(108)26-22-50)75(116)102-65(41-107)84(125)126/h12-14,17-18,21-28,39-40,42-48,56-66,68-70,107-109H,11,15-16,19-20,29-38,41,86H2,1-10H3,(H,89,92)(H,90,93)(H,94,112)(H,95,117)(H,96,114)(H,97,115)(H,98,120)(H,99,122)(H,100,121)(H,101,123)(H,102,116)(H,103,113)(H,104,118)(H,105,119)(H,110,111)(H,125,126)(H4,87,88,91)/t48-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,68-,69-,70-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFQCYIFOWHHFN-PLKCGDGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H123N21O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346983 | |
| Record name | Angiotensinogen (1-14) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1759.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20845-02-7 | |
| Record name | Angiotensinogen (1-14) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensinogen (1-14) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Leu15]-Gastrin I (human)](/img/structure/B1591223.png)
